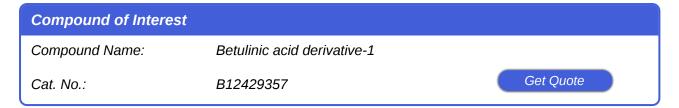


Physicochemical properties of Betulinic acid derivative-1

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An In-depth Technical Guide on the Physicochemical Properties of a Betulinic Acid Derivative: Bevirimat (PA-457)

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the physicochemical properties of Bevirimat, a derivative of betulinic acid. Bevirimat, also known as PA-457, is an anti-HIV drug that reached phase IIb clinical trials. This guide details its key physicochemical characteristics, the experimental protocols for their determination, and visual representations of its mechanism of action and characterization workflow.

Quantitative Physicochemical Data

The fundamental physicochemical properties of Bevirimat are crucial for its formulation, delivery, and biological activity. The data presented below has been compiled from various scientific sources.



Property	Value	Method of Determination
IUPAC Name	3β-(3-carboxy-3-methyl- butanoyloxy)lup-20(29)-en-28- oic acid	-
Molecular Formula	C36H56O6	-
Molecular Weight	584.83 g/mol	Mass Spectrometry
Melting Point	235-238 °C	Capillary Method
Aqueous Solubility	Poorly soluble in water	-
LogP (Octanol/Water)	7.97 (Predicted)	Computational (ALOGPS)
рКа	4.95 (Predicted)	Computational (ChemAxon)

Experimental Protocols

The following sections describe standardized methodologies for determining the key physicochemical parameters of betulinic acid derivatives like Bevirimat.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the solubility of a compound.

- Preparation: An excess amount of the powdered compound (Bevirimat) is added to a vial containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).
- Equilibration: The vial is sealed and agitated in a mechanical shaker or rotator at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid affecting the equilibrium.



- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
- Result: The experiment is performed in triplicate, and the average concentration is reported as the aqueous solubility.

Determination of Partition Coefficient (LogP)

The partition coefficient between n-octanol and water is a measure of a compound's lipophilicity.

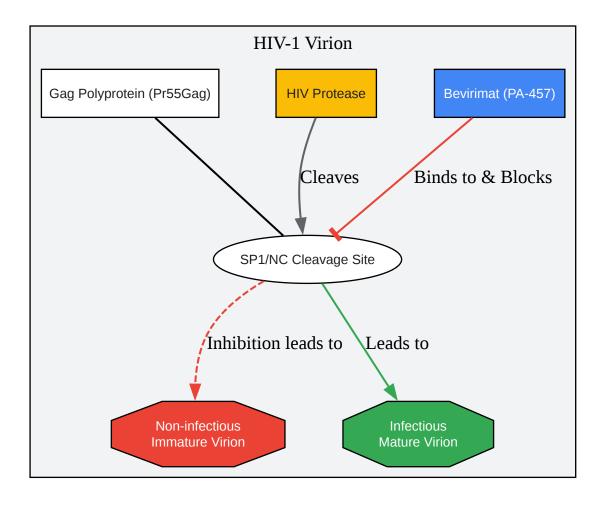
- System Preparation: Equal volumes of n-octanol and water are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.
- Sample Preparation: A known amount of Bevirimat is dissolved in the aqueous phase at a concentration that can be accurately measured.
- Partitioning: The Bevirimat solution is mixed with an equal volume of the saturated n-octanol. The mixture is then agitated until partitioning equilibrium is achieved (e.g., 1-2 hours).
- Phase Separation: The mixture is centrifuged to ensure a clean separation of the aqueous and n-octanol layers.
- Quantification: The concentration of Bevirimat in each phase is measured using HPLC-UV or a similar analytical method.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Visualizations

Mechanism of Action: Inhibition of HIV-1 Maturation

Bevirimat's primary mechanism of action is the inhibition of the final step in the HIV-1 lifecycle, known as maturation. This process is crucial for the virus to become infectious.





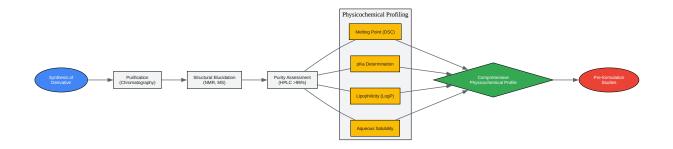
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Caption: Bevirimat inhibits HIV-1 maturation by blocking the cleavage of the Gag polyprotein.

Experimental Workflow for Physicochemical Characterization

The logical progression for characterizing a new betulinic acid derivative is outlined below, starting from initial synthesis and ending with a comprehensive physicochemical profile.





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Caption: A systematic workflow for the physicochemical characterization of a new compound.

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